Butyl 5-amino-2-chlorobenzoate
Description
Contextualization of Substituted Benzoate (B1203000) Esters as Versatile Synthetic Intermediates
Substituted benzoate esters are a cornerstone of modern organic synthesis, serving as readily available and highly versatile intermediates. Their utility stems from the presence of the ester group, which can be easily hydrolyzed or transformed into other functional groups, and the aromatic ring, which can be modified through various substitution reactions. These compounds are pivotal in the construction of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
The strategic placement of different substituents on the benzene (B151609) ring allows chemists to fine-tune the electronic properties and reactivity of the molecule. This tailored approach enables the design of specific synthetic routes to target molecules with desired biological or physical characteristics. For instance, the introduction of electron-withdrawing or electron-donating groups can direct further substitutions to specific positions on the ring. The ester functionality itself can participate in a range of reactions, such as Claisen condensations to form β-keto esters, or can be reduced to benzyl (B1604629) alcohols. This inherent reactivity makes substituted benzoate esters indispensable tools for the synthetic chemist.
Academic Significance of Amino and Halogenated Aromatic Systems in Chemical Research
The presence of both an amino group and a halogen atom on an aromatic ring creates a molecular scaffold of significant academic and industrial interest. biosynth.com Aromatic amines are a critical class of compounds, fundamental to the synthesis of dyes, polymers, and a multitude of pharmaceutical agents. avantorsciences.com The amino group can act as a directing group in electrophilic aromatic substitution, and its nucleophilic character is key to the formation of amides, sulfonamides, and other nitrogen-containing structures.
The introduction of a halogen atom, such as chlorine, further enhances the synthetic utility of the aromatic system. ontosight.ai Halogens can serve as leaving groups in nucleophilic aromatic substitution reactions, or they can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This dual functionality of an amino group and a halogen on the same aromatic ring provides a powerful platform for creating diverse molecular architectures. biosynth.comontosight.ai Researchers exploit this combination to build libraries of compounds for screening in drug discovery and to develop novel materials with specific electronic or optical properties.
Overview of Research Trajectories for Butyl 5-amino-2-chlorobenzoate
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the applications of its parent molecule, 5-amino-2-chlorobenzoic acid, and its other ester analogues. The parent acid, 5-amino-2-chlorobenzoic acid, is recognized as an important synthetic intermediate. biosynth.comprepchem.com For example, its isomer, 2-amino-5-chlorobenzoic acid, is used in the preparation of disease-modifying antirheumatic drugs and to produce quinazolinones. chemicalbook.com
The synthesis of this compound would typically proceed via the esterification of 5-amino-2-chlorobenzoic acid with butanol, likely under acidic catalysis. The synthesis of the parent acid itself can be achieved by the reduction of 2-chloro-5-nitrobenzoic acid. prepchem.com
The research applications of this compound are projected to be in the realm of organic synthesis and medicinal chemistry. Analogous compounds, such as tert-butyl 5-amino-2-chlorobenzoate, are utilized as intermediates in the synthesis of more complex molecules and are investigated for their potential biological activities. The primary role of this compound is likely as a building block, where the amino group can be further functionalized or the ester can be modified, leading to the creation of new chemical entities for evaluation in various scientific fields.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Physical State | Expected to be a solid or liquid |
| Solubility | Expected to be soluble in organic solvents |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
butyl 5-amino-2-chlorobenzoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-6-15-11(14)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6,13H2,1H3 |
InChI Key |
LDXZZRRQNGNJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
Methodologies for the Synthesis of Butyl 5 Amino 2 Chlorobenzoate
Classical Synthetic Routes to Butyl 5-amino-2-chlorobenzoate
Traditional methods for synthesizing this compound typically involve multi-step processes that include esterification, amination, and halogenation. These routes often rely on well-established chemical transformations.
The most direct classical route to this compound is the Fischer-Speier esterification of 5-amino-2-chlorobenzoic acid with butanol. masterorganicchemistry.com This reaction is an acid-catalyzed nucleophilic acyl substitution.
Reaction Mechanism: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (butanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and the catalyst is regenerated, yielding the butyl ester. masterorganicchemistry.com
Reaction Conditions: This equilibrium reaction is typically driven to completion by using an excess of butanol, which can also serve as the solvent. masterorganicchemistry.com The reaction mixture is heated under reflux to achieve a reasonable reaction rate. To further shift the equilibrium towards the product, the water formed during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus.
| Parameter | Condition | Purpose |
| Reactants | 5-amino-2-chlorobenzoic acid, Butanol | Formation of the ester |
| Catalyst | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) | To protonate the carbonyl group and increase its electrophilicity masterorganicchemistry.com |
| Solvent | Excess Butanol or a non-reactive solvent like Toluene (B28343) | To dissolve reactants and facilitate the reaction |
| Temperature | Reflux | To increase the reaction rate |
| Byproduct Removal | Azeotropic distillation (Dean-Stark trap) | To remove water and shift the equilibrium towards products |
An alternative to direct esterification is a two-step process involving the conversion of 5-amino-2-chlorobenzoic acid to its more reactive acyl chloride. This is achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 5-amino-2-chlorobenzoyl chloride is then reacted with butanol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, to form the final ester. This method is generally faster and not reversible but involves harsher reagents.
Another classical approach involves introducing the amino group onto a pre-existing butyl chlorobenzoate scaffold. A common strategy starts with Butyl 2-chloro-5-nitrobenzoate. The nitro group at the 5-position can be selectively reduced to an amino group.
Reduction of a Nitro Group: The reduction of the nitro group is a well-established transformation in organic synthesis. Several methods can be employed:
Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. rsc.org This method is often clean and efficient, producing water as the only byproduct.
Metal-Acid Systems: A common laboratory method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. prepchem.com For instance, 2-chloro-5-nitrobenzoic acid can be reduced using zinc dust in an acidic aqueous solution. prepchem.com
The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.
A third classical pathway is the direct chlorination of a suitable aminobenzoate precursor, such as Butyl 5-aminobenzoate. However, direct chlorination of anilines can be challenging due to the activating and ortho-, para-directing nature of the amino group, which can lead to multiple chlorinated products and potential oxidation.
To achieve regioselective chlorination at the 2-position, the amino group is often first protected as an acetamide. The acetyl group moderates the activating effect of the amino group and provides steric hindrance, which can favor chlorination at the desired position.
Synthetic Steps:
Protection: Butyl 5-aminobenzoate is reacted with acetic anhydride (B1165640) or acetyl chloride to form Butyl 5-acetylaminobenzoate.
Chlorination: The protected compound is then treated with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in a suitable solvent. prepchem.com The reaction conditions are controlled to favor monochlorination.
Deprotection: The acetyl group is subsequently removed by hydrolysis under acidic or basic conditions to yield this compound.
Direct chlorination of 4-aminobenzoic acid has been shown to result in complex mixtures, including polychlorinated cyclohexenone derivatives, highlighting the importance of protecting groups for selective halogenation. researchgate.net
Contemporary and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These approaches are increasingly applied to the synthesis of compounds like this compound.
Recent advances focus on the use of novel catalysts to improve the efficiency and selectivity of the key synthetic steps.
Catalytic Amidation/Esterification: While classical Fischer esterification uses strong mineral acids, newer methods employ solid acid catalysts or organocatalysts, which can be easier to handle and separate from the reaction mixture, and are often recyclable. For amidation reactions, which are mechanistically related to esterification, various catalytic systems have been developed. For example, ruthenium complexes have been shown to catalyze the amidation of esters under mild conditions. researchgate.net Nickel/NHC (N-heterocyclic carbene) systems can also facilitate the direct amidation of methyl esters. mdpi.com While these examples pertain to amide formation, the underlying principles of activating ester or acid substrates can be extended to transesterification or direct esterification processes.
Catalytic C-H Amination and Halogenation: Direct C-H functionalization is a major goal in modern synthesis as it avoids the need for pre-functionalized starting materials.
Photoredox Catalysis: This emerging field uses light-absorbing catalysts to generate highly reactive radical intermediates under mild conditions. polyu.edu.hk It offers potential for the direct, regioselective amination or chlorination of C-H bonds on the benzene (B151609) ring, potentially simplifying the synthesis of this compound from simpler precursors. researchgate.netnih.gov
Palladium/Norbornene (Catellani) Reaction: This cooperative catalysis allows for sequential ortho C-H functionalization and ipso termination of aryl halides. aablocks.com This could theoretically be applied to construct the substituted benzene ring in a controlled manner.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are highly relevant to the synthesis of fine chemicals like this compound.
Key Green Chemistry Principles Applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization and catalytic routes often have higher atom economy than classical multi-step syntheses involving protecting groups.
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol (B145695), or even performing reactions under solvent-free conditions. nih.govajgreenchem.comsemanticscholar.org Microwave-assisted synthesis, for instance, can often be performed without a solvent, leading to shorter reaction times and cleaner reactions. nih.govresearchgate.net
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. orgsyn.org The shift from stoichiometric reducing agents like Sn/HCl to catalytic hydrogenation is a prime example.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave irradiation and photoredox catalysis can often reduce the energy input required compared to conventional heating. polyu.edu.hkresearchgate.net
A sustainable approach to esterification might involve a mechanochemical, solvent-free amidation of an ester, which has been shown to be applicable to a wide range of substrates. mdpi.com Similarly, catalyst-free amination reactions assisted by microwaves represent a greener alternative to traditional methods. nih.gov
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Favoring addition reactions and catalytic cycles over substitutions with protecting groups. |
| Safer Solvents | Using water or ethanol instead of chlorinated solvents; exploring solvent-free conditions. nih.govsemanticscholar.org |
| Catalysis | Employing reusable solid acid catalysts for esterification or metal catalysts for hydrogenation and C-H activation. orgsyn.org |
| Energy Efficiency | Utilizing microwave-assisted synthesis or photoredox catalysis to reduce reaction times and energy consumption. polyu.edu.hknih.gov |
Flow Chemistry and Automated Synthesis Applications
The industrial production of fine chemicals and pharmaceutical intermediates like this compound is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency and scalability. nih.govescholarship.org
Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. researchgate.net This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes risks. nih.gov For a multi-step synthesis of a substituted aromatic amine, such as this compound, a continuous flow process could integrate key steps like amination and esterification into a single, seamless operation. researchgate.net While a specific flow synthesis protocol for this compound is not extensively documented, analogous processes for related compounds provide a blueprint. For instance, the synthesis of aromatic amines and esters has been successfully demonstrated in continuous-flow systems, showing high conversion rates and yields in significantly reduced residence times compared to batch methods. nih.govresearchgate.netmdpi.com A hypothetical flow setup for this compound could involve the initial esterification of 5-amino-2-chlorobenzoic acid in a heated reactor coil with an acid catalyst, followed by in-line purification to remove byproducts. beilstein-journals.org
Automated synthesis platforms, often utilizing high-throughput experimentation (HTE), are pivotal in accelerating the discovery and optimization of reaction conditions. nih.govnih.gov These systems can perform hundreds of experiments in parallel using microtiter plates, rapidly screening variables such as catalysts, solvents, temperatures, and reagent ratios. nih.govresearchgate.netrsc.org For the synthesis of this compound, an automated platform could be employed to quickly identify the most effective catalyst and solvent combination for the Fischer esterification step, leading to significant savings in time and resources. nih.govchemrxiv.org The data generated from HTE can then be used to guide the scale-up process, whether in batch or continuous flow reactors. nih.govrsc.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Ester Production
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Often inefficient, potential for hot spots | Highly efficient, superior temperature control |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Scalability | Complex, often requires re-optimization | Simpler, linear scalability by extending run time |
| Reaction Time | Typically hours to days beilstein-journals.org | Minutes to hours researchgate.netmdpi.com |
| Product Consistency | Can vary from batch to batch | High consistency and reproducibility |
This table presents a generalized comparison based on principles of chemical engineering and findings from various flow chemistry applications. researchgate.netmdpi.combeilstein-journals.org
Optimization of Synthetic Parameters and Yield Enhancement for this compound
The primary and most direct route for synthesizing this compound is the Fischer esterification of 5-amino-2-chlorobenzoic acid with n-butanol, catalyzed by an acid. numberanalytics.com The yield of this equilibrium-driven reaction is highly dependent on the optimization of several key parameters. numberanalytics.comnih.gov
Catalyst Selection: The choice of catalyst is crucial. While strong mineral acids like sulfuric acid (H₂SO₄) are traditional and effective catalysts for Fischer esterification, they can lead to side reactions and corrosion issues. mdpi.com Alternative catalysts, including p-toluenesulfonic acid (TsOH) and solid acid catalysts like Amberlyst-15 or zeolites, offer advantages such as easier removal and potentially milder reaction conditions. mdpi.com The use of supported catalysts, such as CuSO₄ on a solid support like SBA-15, has also shown high efficiency in related alkylation and esterification reactions. nih.gov
Reactant Ratio and Water Removal: Fischer esterification is a reversible reaction that produces water as a byproduct. numberanalytics.commasterorganicchemistry.com To drive the equilibrium towards the formation of the ester and enhance the yield, a significant excess of one of the reactants, typically the less expensive alcohol (n-butanol), is used. masterorganicchemistry.comacs.org A molar ratio of 1:3 (acid to alcohol) is often employed to achieve high conversion. Concurrently, the removal of water from the reaction mixture is a critical strategy for yield enhancement. This is commonly achieved using a Dean-Stark apparatus, which azeotropically removes water as it is formed. numberanalytics.com
Temperature and Reaction Time: The reaction temperature directly influences the rate of esterification. Higher temperatures accelerate the reaction, but can also promote undesirable side reactions or degradation of the product. numberanalytics.com Optimized temperatures for similar esterifications are often found in the range of 80-130°C. usm.my Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times from hours to minutes by enabling rapid and uniform heating to the desired temperature. usm.myacademicpublishers.org The optimal reaction time is a balance between achieving maximum conversion and minimizing energy consumption and byproduct formation.
Solvent: In many Fischer esterifications, the excess alcohol can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane can be used. Toluene is particularly useful as it can form an azeotrope with water, facilitating its removal with a Dean-Stark trap.
Table 2: Influence of Key Parameters on the Yield of Aromatic Esters
| Parameter | Condition | Effect on Yield | Rationale |
|---|---|---|---|
| Catalyst | Strong Acid (e.g., H₂SO₄) vs. Solid Acid (e.g., Zeolite) | Both can be effective; solid acids may offer easier workup and recyclability. mdpi.com | Catalyst protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol. numberanalytics.com |
| Reactant Ratio | Equimolar vs. Excess Alcohol (e.g., 1:3 or 1:10 acid:alcohol) | Using excess alcohol significantly increases yield. masterorganicchemistry.comacs.org | Shifts the reaction equilibrium to the product side (Le Chatelier's Principle). masterorganicchemistry.com |
| Temperature | Moderate (e.g., 80°C) vs. High (e.g., 130°C) | Higher temperatures increase reaction rate but may require careful control to avoid side reactions. numberanalytics.comusm.my | Provides sufficient activation energy for the reaction to proceed at a practical rate. numberanalytics.com |
| Water Removal | No removal vs. Use of Dean-Stark trap | Continuous water removal substantially increases the final yield. numberanalytics.com | Prevents the reverse reaction (ester hydrolysis) from occurring. numberanalytics.com |
This table is a summary of general principles for Fischer esterification optimization based on established chemical literature.
By systematically optimizing these parameters, the synthesis of this compound can be made more efficient, cost-effective, and scalable for industrial applications.
Reactivity and Mechanistic Investigations of Butyl 5 Amino 2 Chlorobenzoate
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring in Butyl 5-amino-2-chlorobenzoate is the primary site for substitution reactions, with its reactivity being significantly influenced by the attached substituents.
Reactivity of the Aromatic Ring System in this compound
The aromatic ring's susceptibility to electrophilic attack is a balance of the activating and deactivating effects of its substituents. The amino group (-NH₂) is a powerful activating group due to its ability to donate electron density to the ring through resonance. Conversely, the chloro group (-Cl) and the butyl carboxylate group (-COOBu) are deactivating. The chloro substituent deactivates the ring through its inductive electron-withdrawing effect, which outweighs its weaker resonance electron-donating effect. libretexts.org The ester group is deactivating due to both inductive and resonance effects, which pull electron density away from the ring.
In electrophilic aromatic substitution (EAS), the rate-determining step is the attack of the electrophile on the electron-rich aromatic ring to form a carbocation intermediate known as a benzenonium ion. msu.edumasterorganicchemistry.commsu.edu The presence of the strongly electron-donating amino group increases the ring's nucleophilicity, making it more reactive towards electrophiles than benzene itself. msu.edu Therefore, despite the presence of two deactivating groups, the ring system in this compound is considered activated towards electrophilic aromatic substitution.
For nucleophilic aromatic substitution (SNAr), the aromatic ring must be electron-deficient to be attacked by a nucleophile. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org In this compound, the ester group is electron-withdrawing, which could potentially facilitate SNAr at the carbon bearing the chloro leaving group. However, the powerful electron-donating amino group counteracts this effect, making the ring less electrophilic and thus less susceptible to nucleophilic attack under standard conditions. masterorganicchemistry.com SNAr reactions generally proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. libretexts.org For this compound, forcing conditions or a very strong nucleophile might be required to achieve nucleophilic substitution.
Role of Amino and Chloro Substituents in Directing Aromatic Reactions
The regiochemical outcome of electrophilic aromatic substitution is determined by the directing effects of the substituents, which stabilize the carbocation intermediate formed during the reaction.
Amino Group (-NH₂): As a strong activating group, the amino group is a powerful ortho, para-director. It stabilizes the carbocation intermediate through resonance when the electrophile adds to the positions ortho or para to it.
Chloro Group (-Cl): Halogens are deactivating but are also ortho, para-directors. libretexts.org This is because the lone pairs on the halogen can help stabilize the positive charge of the carbocation intermediate via resonance when attack occurs at the ortho and para positions. libretexts.org
Butyl Carboxylate Group (-COOBu): This ester group is a deactivating meta-director. It destabilizes the carbocation intermediates resulting from ortho and para attack due to the placement of adjacent positive charges in one of the resonance forms.
In this compound, the substituents are located at C1 (ester), C2 (chloro), and C5 (amino). The directing effects can be summarized as follows:
| Substituent | Position | Type | Directing Effect | Target Positions |
|---|---|---|---|---|
| -COOBu | C1 | Deactivating | meta | C3, C5 |
| -Cl | C2 | Deactivating | ortho, para | C1, C3, C5 |
| -NH₂ | C5 | Activating | ortho, para | C2, C4, C6 |
When these effects are combined, the powerful activating and directing effect of the amino group at C5 dominates. It strongly directs incoming electrophiles to its ortho positions, C4 and C6. The C2 position is already substituted. Therefore, electrophilic substitution on this compound is expected to yield predominantly a mixture of 4-substituted and 6-substituted products.
Transformations Involving the Amino Group of this compound
The primary amino group is a versatile functional handle that can undergo a variety of chemical transformations.
Acylation, Alkylation, and Arylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.
Acylation: The amino group can be readily acylated by reacting with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base to form an amide. This reaction is often used to protect the amino group or to introduce new functional moieties. For instance, acylation with N-Acetylvaline would yield 5-[(N-Acetylvalyl)amino]-2-chlorobenzoic acid derivatives. chemspider.com
Alkylation: Direct alkylation with alkyl halides can occur but is often difficult to control, leading to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Reductive amination is a more controlled method for introducing alkyl groups.
Arylation: The formation of a C-N bond with an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods allow for the synthesis of diarylamine structures.
Diazotization and Subsequent Reactions
Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form a diazonium salt. This process is known as diazotization. The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be replaced by a wide range of nucleophiles in what are known as Sandmeyer or related reactions.
This two-step sequence provides a powerful synthetic route to introduce a variety of substituents onto the aromatic ring that cannot be installed by direct electrophilic substitution.
| Reagent | Product's New Substituent | Reaction Name |
|---|---|---|
| CuCl / HCl | -Cl | Sandmeyer |
| CuBr / HBr | -Br | Sandmeyer |
| CuCN / KCN | -CN | Sandmeyer |
| KI | -I | |
| H₂O, Δ | -OH | |
| HBF₄, Δ | -F | Schiemann |
| H₃PO₂ | -H | Deamination |
For this compound, diazotization would convert the C5-amino group into a diazonium salt, which could then be transformed, for example, into a hydroxyl, cyano, or another halide group.
Reactions at the Ester Moiety of this compound
The butyl ester group is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 5-amino-2-chlorobenzoic acid, under either acidic or basic conditions (saponification). sigmaaldrich.comsigmaaldrich.com Basic hydrolysis, using a reagent like sodium hydroxide (B78521), is typically irreversible as the resulting carboxylate salt is deprotonated.
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can replace the butyl group with a different alkyl group. For example, reaction with methanol (B129727) could yield Methyl 5-amino-2-chlorobenzoate. nih.gov
Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into an amide.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the -COOBu group into a -CH₂OH group.
These reactions highlight the synthetic utility of the ester group as both a protecting group for the carboxylic acid and as a precursor to other functional groups.
Hydrolysis and Transesterification Processes
The ester functional group in this compound is susceptible to nucleophilic acyl substitution, leading to hydrolysis and transesterification products.
Hydrolysis: The cleavage of the ester bond by water, known as hydrolysis, can be effectively achieved under either acidic or basic conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis: This process involves heating the ester under reflux with a dilute mineral acid, such as sulfuric acid or hydrochloric acid. chemguide.co.ukchemistrystudent.com The reaction is an equilibrium process, and to drive it towards completion, an excess of water is typically used. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. The final products are 5-amino-2-chlorobenzoic acid and butanol. youtube.com
Base-Promoted Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. chemguide.co.ukstudymind.co.uk The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. youtube.com This reaction yields butanol and the corresponding carboxylate salt (sodium 5-amino-2-chlorobenzoate). savemyexams.com The formation of the carboxylate anion is thermodynamically favorable and renders the reaction essentially irreversible. studymind.co.uk Subsequent acidification is required to obtain the free 5-amino-2-chlorobenzoic acid. savemyexams.com
Transesterification: This reaction involves the conversion of the butyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. The process is also an equilibrium reaction, and an excess of the new alcohol is used to shift the equilibrium toward the desired product. ucla.edu
Acid Catalysis: Mineral acids can catalyze the interchange of the alcohol moiety. ucla.edu
Metal Catalysis: Titanate catalysts have been shown to be highly active for the transesterification of benzoate (B1203000) esters, allowing for high conversion rates in the synthesis of other alkyl or benzyl (B1604629) benzoates. researchgate.netacs.org
Reductions to Corresponding Alcohols and Aldehydes
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Alcohol: Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of reducing esters to primary alcohols. commonorganicchemistry.comlumenlearning.comlibretexts.org The reaction proceeds via two successive additions of a hydride ion. The first addition leads to a tetrahedral intermediate which collapses to form an aldehyde. Since aldehydes are more reactive than esters, the aldehyde is immediately reduced further to the corresponding alkoxide, which upon acidic workup yields (5-amino-2-chlorophenyl)methanol. orgosolver.comchemistrysteps.com Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. commonorganicchemistry.comlumenlearning.com
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered hydride reagent. Diisobutylaluminum hydride (DIBAL-H) is the standard reagent for this transformation. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com The reaction is performed at low temperatures, typically -78 °C, to prevent over-reduction. chemistrysteps.comreddit.com At this temperature, DIBAL-H adds one hydride equivalent to the ester carbonyl, forming a stable tetrahedral intermediate. chemistrysteps.com This intermediate does not collapse until an aqueous workup is performed, at which point it hydrolyzes to release the desired 5-amino-2-chlorobenzaldehyde. masterorganicchemistry.comchemistrysteps.com
Cross-Coupling Reactions of this compound
The aryl chloride moiety of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide. This compound can act as the aryl halide partner. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle consists of three main steps: oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. A variety of boronic acids or esters can be used to introduce new aryl, vinyl, or alkyl groups at the 2-position of the benzene ring.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 110 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | DME/H₂O | 80 |
This table presents typical conditions for Suzuki-Miyaura couplings involving aryl chlorides and is illustrative of potential conditions for this compound.
Copper-Mediated Ullmann and Palladium-Catalyzed Buchwald-Hartwig Aminations
Both Ullmann and Buchwald-Hartwig reactions are pivotal for the formation of C-N bonds, allowing for the arylation of amines at the chloro-position of the substrate.
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org The traditional Ullmann amination requires stoichiometric amounts of copper and harsh conditions, often at temperatures exceeding 200 °C in polar aprotic solvents. organic-chemistry.orgwikipedia.org For instance, the condensation of 2-chlorobenzoic acid with aniline (B41778) illustrates a typical Goldberg reaction, a variant of the Ullmann condensation. wikipedia.org Modern protocols have been developed using catalytic amounts of copper, often with ligands like phenanthroline, which allow for milder conditions. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has largely superseded the Ullmann reaction due to its broader substrate scope, greater functional group tolerance, and milder reaction conditions. wikipedia.orglibretexts.org The reaction couples aryl halides (including chlorides) with a wide variety of primary and secondary amines. organic-chemistry.org The process requires a palladium catalyst, a specialized bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, BrettPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgresearchgate.net High yields can be achieved for the amination of even sterically hindered and electron-rich aryl chlorides. researchgate.netacs.org
Other Transition Metal-Catalyzed Coupling Transformations
The versatility of this compound extends to other significant cross-coupling reactions.
Heck Reaction: The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, catalyzed by palladium complexes. wikipedia.org The reaction is typically carried out in the presence of a base like triethylamine (B128534). wikipedia.org This transformation would install a vinyl group at the 2-position of the aromatic ring. One-pot syntheses involving a Heck cyclization starting from 2-chloroaniline (B154045) have been reported, demonstrating the feasibility of this reaction on a similar scaffold. nih.govresearchgate.net
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to produce aryl alkynes. It is co-catalyzed by palladium and copper complexes and requires a base, often an amine like triethylamine or diisopropylamine. This method would allow for the introduction of an alkynyl substituent at the C-2 position.
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. nih.gov The primary amino group of this compound makes it an ideal component for several important MCRs.
Mannich Reaction: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton (like a ketone or β-ketoester). wikipedia.orgnrochemistry.com this compound can serve as the primary aromatic amine component in this transformation. researchgate.nettaylorandfrancis.com The reaction proceeds through the formation of an iminium ion from the aniline and aldehyde, which is then attacked by the enol form of the carbonyl compound. wikipedia.org
Ugi Reaction: This powerful four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org Anilines are commonly used as the amine component. rsc.orgsciepub.com In this context, this compound would react with the other three components, leading to a highly substituted, peptide-like structure incorporating the 2-chloro-5-(butoxycarbonyl)phenyl moiety. The reaction is known for its high atom economy and convergence, and the final Mumm rearrangement step drives the reaction to completion. wikipedia.orgresearchgate.net
Other MCRs: The imine formed in situ from this compound and an aldehyde can participate as a dienophile or an azadiene in pericyclic MCRs, such as the Povarov reaction (an aza-Diels-Alder reaction) to generate complex heterocyclic scaffolds like tetrahydroquinolines. nih.gov
Ugi Reaction Applications with this compound
The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.org The reaction is known for its high atom economy and the ability to generate a wide array of peptide-like structures. organic-chemistry.org
The participation of this compound as the amine component in an Ugi reaction is anticipated to be influenced by the electronic properties of its substituents. The amino group, being the reactive center from the amine component, is deactivated by the electron-withdrawing nature of both the chloro and the butoxycarbonyl groups. However, the reaction is generally tolerant to a wide range of functional groups. acs.org Studies on anilines bearing electron-withdrawing groups have shown that they can successfully participate in the Ugi reaction, although potentially requiring longer reaction times or yielding lower amounts of product compared to electron-rich anilines. nih.gov
A representative Ugi reaction involving a substituted aniline is depicted below:

Table 1: Predicted Ugi Reaction of this compound with Various Components
| Aldehyde | Carboxylic Acid | Isocyanide | Predicted Product | Predicted Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | N-(1-(cyclohexylamino)-1-oxophenethyl)-5-amino-2-chlorobenzamide | Moderate |
| Isobutyraldehyde | Propionic Acid | tert-Butyl isocyanide | N-(1-(tert-butylamino)-2-methyl-1-oxopropyl)-5-amino-2-chlorobenzamide | Moderate-Good |
| Formaldehyde | Benzoic Acid | Benzyl isocyanide | N-(benzylaminocarbonylmethyl)-5-amino-2-chlorobenzamide | Moderate |
Note: The yields are predicted based on general trends observed for Ugi reactions with substituted anilines.
The versatility of the Ugi reaction allows for the synthesis of diverse libraries of compounds. For instance, the use of bifunctional reactants can lead to the formation of heterocyclic structures through post-Ugi modifications. illinois.edu
Passerini and Hantzsch Reactions
Passerini Reaction:
The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org This reaction does not directly involve an amine component. However, a variation known as the Ugi-Smiles reaction, where the carboxylic acid is replaced by a phenol, offers a pathway for incorporating aniline-like structures. wikipedia.org In the context of this compound, its phenolic analogue could potentially participate in such a reaction.
The classical Passerini reaction is a valuable tool for the synthesis of depsipeptides and other ester-containing molecules. researchgate.net
Hantzsch Dihydropyridine (B1217469) Synthesis:
The Hantzsch synthesis is a multicomponent reaction used to generate dihydropyridines, which can then be oxidized to pyridines. wikipedia.org The classical Hantzsch reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. organic-chemistry.orgchemtube3d.comambeed.com While primary amines can be used as the nitrogen source, the reaction is most efficient with ammonia. The use of substituted anilines like this compound as the nitrogen donor in a traditional Hantzsch synthesis is not a common application. The decreased nucleophilicity of the amino group in this compound would likely hinder its effective participation in the initial condensation steps of the Hantzsch reaction. acs.org
A general scheme for the Hantzsch dihydropyridine synthesis is as follows:

Table 2: Predicted Outcome of Hantzsch Reaction with this compound as Nitrogen Source
| Aldehyde | β-Ketoester | Predicted Product | Predicted Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | 1-(5-butoxycarbonyl-4-chlorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Low to negligible |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | 1-(5-butoxycarbonyl-4-chlorophenyl)-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | Low to negligible |
Note: The predicted yields are low due to the expected low reactivity of the deactivated amine.
Mechanistic Elucidation of Key Transformations of this compound
The mechanism of the Ugi reaction is well-established and proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement. wikipedia.org
Imine Formation: The reaction initiates with the condensation of the amine (this compound) and the aldehyde to form an imine. The electron-withdrawing groups on the aniline may slow down this step.
Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. This is followed by the nucleophilic attack of the isocyanide on the iminium carbon.
Nitrilium Ion Formation and Second Nucleophilic Attack: This addition leads to the formation of a nitrilium ion intermediate. The carboxylate anion then attacks the nitrilium ion.
Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer (Mumm rearrangement) from the oxygen to the nitrogen atom, yielding the stable α-acylamino amide product.
The rate of the Ugi reaction is generally fast, often completing within minutes to hours at room temperature. wikipedia.org The presence of electron-withdrawing groups on the aniline component, as in this compound, is expected to decrease the nucleophilicity of the nitrogen atom, thereby potentially slowing down the initial imine formation and the subsequent nucleophilic attack on the nitrilium ion.
The mechanism of the Passerini reaction can proceed through either a concerted or an ionic pathway, depending on the solvent. wikipedia.org In nonpolar solvents, a concerted mechanism is favored, while in polar solvents, an ionic pathway involving a nitrilium ion intermediate is more likely.
The Hantzsch synthesis mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and the nitrogen source, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. organic-chemistry.org The low nucleophilicity of the amino group in this compound would be a significant barrier to the initial enamine formation.
Spectroscopic Characterization Methodologies for Butyl 5 Amino 2 Chlorobenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of Butyl 5-amino-2-chlorobenzoate, providing precise information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Techniques for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The spectrum is characterized by distinct signals for the aromatic protons and the protons of the butyl ester group.
The aromatic region typically displays three signals corresponding to the protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxyl groups. By comparison with the parent compound, 5-amino-2-chlorobenzoic acid chemicalbook.commdpi.com, the expected aromatic proton signals for the butyl ester would be a doublet, a doublet of doublets, and another doublet.
The butyl group gives rise to four distinct signals: a triplet for the terminal methyl protons, a sextet for the adjacent methylene (B1212753) protons, a quintet for the next methylene protons, and a triplet for the methylene protons attached to the ester oxygen. The integration of these signals corresponds to the number of protons in each group (3H, 2H, 2H, and 2H, respectively).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H | ~ 7.1-7.3 | d | ~ 2.5 |
| Aromatic H | ~ 6.8-7.0 | dd | ~ 8.5, 2.5 |
| Aromatic H | ~ 7.2-7.4 | d | ~ 8.5 |
| -O-CH₂- | ~ 4.2 | t | ~ 6.6 |
| -CH₂- | ~ 1.7 | sextet | ~ 7.0 |
| -CH₂- | ~ 1.4 | quintet | ~ 7.4 |
| -CH₃ | ~ 0.9 | t | ~ 7.4 |
| -NH₂ | ~ 4.0-5.0 | br s | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and comparison with related compounds like 4'-Aminophenyl-5-amino-2-chlorobenzoate. rsc.org The amino proton signal is often broad and may exchange with D₂O.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the butyl chain.
The carbonyl carbon is typically observed in the downfield region of the spectrum. The six aromatic carbons will have distinct chemical shifts due to the different electronic effects of the substituents. The chemical shifts of the four carbons in the butyl group will also be resolved. Comparison with data for 5-amino-2-chlorobenzoic acid helps in the assignment of the aromatic carbon signals. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~ 166 |
| Aromatic C-Cl | ~ 118 |
| Aromatic C-NH₂ | ~ 148 |
| Aromatic C-H | ~ 116 |
| Aromatic C-H | ~ 118 |
| Aromatic C-H | ~ 131 |
| Aromatic C-CO | ~ 132 |
| -O-CH₂- | ~ 65 |
| -CH₂- | ~ 31 |
| -CH₂- | ~ 19 |
| -CH₃ | ~ 14 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and comparison with related compounds. chemicalbook.comrsc.org
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the butyl chain (e.g., -O-CH₂- with the adjacent -CH₂-). It would also confirm the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~65 ppm.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound by probing their characteristic vibrational modes. Studies on the parent compound, 5-amino-2-chlorobenzoic acid, provide a strong basis for the interpretation of the spectra of its butyl ester. nih.gov
The IR and Raman spectra are expected to show characteristic bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, aromatic C-H and C=C stretching, and C-Cl stretching.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Amino (-NH₂) | Scissoring | ~ 1620 |
| Carbonyl (C=O) | Stretching | ~ 1710 - 1730 |
| Aromatic Ring | C=C Stretching | 1450 - 1600 |
| Ester (C-O) | Stretching | 1100 - 1300 |
| Alkyl (C-H) | Stretching | 2850 - 2960 |
| Chloro (C-Cl) | Stretching | 600 - 800 |
Note: Expected wavenumbers are based on standard functional group frequencies and data from related compounds like 5-amino-2-chlorobenzoic acid. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak and its fragments, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
The fragmentation pattern would likely involve the loss of the butyl group, the butoxy group, and cleavage of the ester linkage. Common fragments would include ions corresponding to the 5-amino-2-chlorobenzoyl cation and fragments arising from the butyl chain. Predicted collision cross section data for the related tert-butyl 5-amino-2-chlorobenzoate suggests potential adduct formation in ESI-MS. uni.lu
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Structure | Predicted m/z |
| [M]⁺ | [C₁₁H₁₄ClNO₂]⁺ | 227 |
| [M-C₄H₉]⁺ | [C₇H₅ClNO₂]⁺ | 170 |
| [M-OC₄H₉]⁺ | [C₇H₅ClNO]⁺ | 154 |
| [C₇H₆ClNO₂]⁺ | 5-amino-2-chlorobenzoic acid cation | 171 |
| [C₄H₉]⁺ | Butyl cation | 57 |
Note: The m/z values are for the most abundant isotope.
X-ray Crystallography for Solid-State Structure Determination
Although a crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), analysis of closely related compounds provides a strong basis for predicting its solid-state characteristics. The foundational molecule, 5-amino-2-chlorobenzoic acid, serves as a key precursor in the synthesis of various derivatives whose crystal structures have been elucidated. academie-sciences.fr
Table 1: Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group | Key Interactions | CCDC Deposition No. |
|---|---|---|---|---|
| Organotin(IV) complex with 5-amino-2-chlorobenzoic acid | - | - | Coordination via carboxylate oxygen atoms | 983679, 983680 |
| Cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine | Monoclinic | P2₁ | OH---N hydrogen bonding | 2117438 |
| Cocrystal of 2-amino-4-chloropyridinium 3-chlorobenzoate | Monoclinic | P2₁ | N-H---O hydrogen bonding | 2117439 |
Data sourced from studies on related chlorobenzoic acid and aminobenzoic acid derivatives. academie-sciences.frmdpi.com
Detailed research into organotin(IV) complexes derived from 5-amino-2-chlorobenzoic acid reveals that the carboxylate group readily coordinates to the metal center through its oxygen atoms. academie-sciences.fr This indicates the significant role of the carboxylate moiety in directing the supramolecular assembly.
Furthermore, studies on co-crystals involving chlorobenzoic acids and aminopyridine derivatives highlight the prevalence of robust hydrogen bonding networks. mdpi.com In these structures, the amino and carboxylic acid functionalities are primary sites for intermolecular interactions, typically forming N-H···O and O-H···N hydrogen bonds. These interactions are crucial in stabilizing the crystal lattice.
Based on these findings, it can be inferred that the crystal structure of this compound would likely be characterized by:
Hydrogen Bonding: The amino group is expected to act as a hydrogen bond donor, while the carbonyl oxygen of the ester group will act as a hydrogen bond acceptor. This would lead to the formation of intermolecular N-H···O hydrogen bonds, potentially linking the molecules into chains or sheets.
Molecular Conformation: The butyl chain would introduce a degree of conformational flexibility. The planarity of the benzene ring, in conjunction with the ester and amino groups, would be a defining feature, though some torsion around the C-O ester bond is expected.
π-π Stacking: The aromatic rings may participate in π-π stacking interactions, further stabilizing the crystal packing. The presence of the chloro substituent can influence the nature and geometry of these interactions.
The predicted solid-state structure would therefore be a balance between the formation of strong hydrogen bonds, efficient packing of the butyl chains, and favorable aromatic interactions. The precise determination of these structural parameters awaits successful crystallization and subsequent X-ray diffraction analysis of this compound.
Computational Chemistry and Theoretical Studies on Butyl 5 Amino 2 Chlorobenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of a compound. These theoretical methods provide insights into bond lengths, bond angles, and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Applications to Butyl 5-amino-2-chlorobenzoate
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the related compound 5-amino-2-chlorobenzoic acid (5A2CBA), DFT calculations have been successfully employed to determine its optimized geometry and other molecular properties. nih.gov
In a representative study, geometry optimizations for 5A2CBA were performed without any constraints using a 6-311G(d,p) basis set. nih.gov Such calculations for this compound would similarly yield the most stable three-dimensional arrangement of its atoms. The resulting data, including bond lengths and angles, provide a detailed picture of the molecular framework. This theoretical geometry can be compared with experimental data from techniques like X-ray crystallography, as has been done for the analogous Methyl 2-amino-5-chlorobenzoate, which was found to be almost planar. nih.govresearchgate.net
Table 1: Representative Theoretical and Experimental Geometric Parameters for Related Compounds
| Parameter | Bond | Theoretical Value (Å) for 5A2CBA | Experimental Value (Å) for Methyl 2-amino-5-chlorobenzoate nih.gov |
|---|---|---|---|
| Bond Length | C-Cl | --- | 1.744 |
| Bond Length | C-N | --- | 1.367 |
| Bond Length | C=O | --- | --- |
| Bond Length | C-O | --- | 1.330 |
Note: Theoretical values for this compound would require specific calculations but are expected to be comparable for the aromatic core.
Ab Initio Methods for Molecular Orbital Analysis
Ab initio Hartree-Fock (HF) methods, often used in conjunction with DFT, provide another avenue for understanding molecular properties from first principles. nih.gov These calculations are particularly useful for analyzing molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For this compound, ab initio calculations could precisely map the shapes and energies of these frontier orbitals, indicating the regions of the molecule most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. researchgate.net
Investigation of Reaction Mechanisms and Transition States using Computational Models
Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the high-energy transition states that connect reactants to products.
Prediction of Spectroscopic Properties through Theoretical Calculations
Theoretical calculations are highly effective in predicting and interpreting vibrational spectra, such as those from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. For the parent compound 5A2CBA, extensive studies have been conducted where harmonic vibrational wavenumbers were calculated using both DFT and ab initio methods. nih.gov
The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.govresearchgate.net This allows for a detailed assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching vibrations of the amino (NH₂) and carbonyl (C=O) groups can be precisely identified. This same approach can be applied to this compound to predict its FT-IR and FT-Raman spectra, aiding in its experimental characterization. mdpi.com
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in 5-amino-2-chlorobenzoic acid nih.gov
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR Frequency | Experimental FT-Raman Frequency |
|---|---|---|---|
| NH₂ asymmetric stretch | --- | 3485 | 3487 |
| NH₂ symmetric stretch | --- | 3385 | 3386 |
| C=O stretch | --- | 1680 | 1680 |
| C-Cl stretch | --- | 775 | 776 |
Note: These assignments are based on the parent acid and serve as a reference for what would be expected for the butyl ester.
Conformational Analysis and Energetics of this compound
The presence of the flexible butyl ester group introduces conformational complexity to the molecule. libretexts.orglumenlearning.com Conformational analysis involves identifying the different spatial arrangements (conformers) of the molecule that result from rotation around its single bonds and determining their relative energies.
Structure-Reactivity Relationships: Computational Approaches
Computational approaches provide a powerful link between a molecule's electronic structure and its chemical reactivity. By analyzing various calculated parameters, a quantitative structure-activity relationship (QSAR) can be developed. ajpchem.org
For this compound, DFT calculations can yield global reactivity descriptors such as chemical hardness, electrophilicity, and electrochemical potential. These descriptors help predict how the molecule will behave in different chemical environments. Furthermore, analyzing the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack, respectively. nih.gov For instance, the amino group would be an electron-rich site, while the carbonyl carbon would be electron-poor. This information is vital for understanding the molecule's interactions and potential biological activity. nih.gov
Applications of Butyl 5 Amino 2 Chlorobenzoate As a Key Synthetic Intermediate
Role in the Synthesis of Substituted Anilines and Benzoic Acids
The aromatic amine group of butyl 5-amino-2-chlorobenzoate is a primary site for synthetic modification, enabling its use as a precursor for a diverse range of substituted anilines. Standard amine chemistry can be employed to introduce various substituents, thereby creating novel aniline (B41778) derivatives. For instance, acylation, alkylation, and arylation reactions can be performed on the amino group to yield N-substituted products.
Furthermore, the ester and chloro functionalities can be manipulated to produce substituted benzoic acids. The butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The chloro group, while generally less reactive towards nucleophilic substitution on an aromatic ring, can be replaced under specific catalytic conditions, such as Buchwald-Hartwig or Ullmann couplings, to introduce different substituents at the 2-position of the benzoic acid ring.
Table 1: Potential Reactions for the Synthesis of Substituted Anilines and Benzoic Acids from this compound
| Starting Material | Reagent(s) | Product Type | Potential Application |
| This compound | Acyl chloride/Anhydride (B1165640) | N-Acylated aniline | Pharmaceutical intermediates |
| This compound | Alkyl halide, Base | N-Alkylated aniline | Agrochemical synthesis |
| This compound | Aryl halide, Catalyst (e.g., Pd) | N-Arylated aniline | Organic electronics |
| This compound | H₃O⁺ or OH⁻ | 5-amino-2-chlorobenzoic acid | Precursor for further synthesis |
| This compound | Aryl boronic acid, Pd catalyst | 5-amino-2-arylbenzoic acid derivative | Advanced material precursor |
Precursor for the Development of Novel Heterocyclic Systems
The bifunctional nature of this compound, possessing both an amino group and a reactive ester/chloro-substituted ring, makes it an excellent starting material for the construction of various heterocyclic ring systems.
The amino group of this compound can participate in cyclization reactions with appropriate bifunctional reagents to form a variety of nitrogen-containing heterocycles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. Similarly, reactions with other reagents can yield benzodiazepines, quinoxalines, and other heterocyclic structures. The specific heterocycle formed depends on the nature of the cyclizing agent and the reaction conditions employed.
Table 2: Examples of Nitrogen-Containing Heterocycles Potentially Synthesized from this compound
| Reagent | Heterocyclic Product | Significance |
| β-Ketoester | Quinolone derivative | Core structure in many pharmaceuticals |
| 1,2-Diketone | Quinoxaline derivative | Found in various biologically active compounds |
| Phthalic anhydride | Phthalamide, leading to quinazolinediones | Important in dye and polymer chemistry |
The presence of reactive sites on the benzene (B151609) ring, in conjunction with the amino group, allows for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can be designed to form polycyclic structures. For instance, the amino group can be acylated with a reagent containing a suitable leaving group, which can then undergo an intramolecular cyclization to form a fused ring. The chloro-substituent can also participate in cyclization reactions, particularly those involving metal catalysis, to create complex fused aromatic systems.
Utilization in the Preparation of Advanced Materials Precursors
The unique combination of functional groups in this compound also makes it a candidate for the synthesis of precursors for advanced materials.
The amino and ester functionalities of this compound allow it to be used as a monomer in the synthesis of various polymers. For example, it can undergo polycondensation reactions with diacids or diacyl chlorides to form polyamides. Similarly, it can react with diisocyanates to produce polyureas. The presence of the chloro-substituent can impart specific properties, such as flame retardancy or altered solubility, to the resulting polymers. The butyl ester group can also be advantageous in controlling the solubility of the monomer during the polymerization process.
The amino group and the ester's carbonyl oxygen in this compound have the potential to act as coordination sites for metal ions. This allows the molecule to serve as a ligand in the formation of metal complexes. By modifying the structure, for example, through Schiff base condensation of the amino group with an aldehyde, multidentate ligands can be synthesized. These ligands can then be used to create catalytic systems for various organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the presence of the electron-withdrawing chloro group on the aromatic ring.
Contribution to the Construction of Complex Organic Architectures
The aminobenzoate framework is a cornerstone in the synthesis of numerous intricate organic structures, particularly heterocyclic systems that are prevalent in pharmaceuticals and other biologically active compounds. The strategic placement of the amino, chloro, and carboxylate groups on the benzene ring of this compound offers multiple reaction sites for building molecular complexity.
The amino group is a versatile nucleophile and can participate in a wide array of chemical transformations. It can be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles. For instance, derivatives of the closely related 2-amino-5-chlorobenzoic acid are employed in the synthesis of quinazolines and benzodiazepines, which are classes of compounds with significant therapeutic applications. guidechem.com One notable example is the use of 2-amino-5-chlorobenzoic acid in the preparation of intermediates for Diazepam, a well-known benzodiazepine. guidechem.com
Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups. The presence of the chlorine atom also opens up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions would allow for the attachment of a wide variety of substituents to the benzene ring, further diversifying the resulting molecular architectures.
The butyl ester group, while less reactive than the amino group, can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted to other functional groups, such as amides or other esters, or it can participate in cyclization reactions. The parent compound, 5-amino-2-chlorobenzoic acid, is a precursor in the synthesis of 2-chloro-5-iodobenzoic acid, which is a key starting material for SGLT-2 inhibitors like dapagliflozin (B1669812) and empagliflozin. guidechem.com It is also used in the preparation of the pesticide fluopyramifen. guidechem.com
The table below summarizes some of the complex molecular architectures that can be derived from aminobenzoate scaffolds, illustrating the potential synthetic utility of this compound.
| Precursor Compound | Resulting Complex Architecture | Class of Compound |
| 2-Amino-5-chlorobenzoic acid | 6-chloro-2-methyl-tetrahydrobenzo[d] cnr.itnyu.eduoxazin-4-one | Intermediate for Diazepam D5 |
| 2-Amino-5-chlorobenzoic acid | 6-chloro-2-amino-4-[(3,5-bis(trifluoromethyl))benzyl]aminoquinazoline | PAK4 Inhibitors |
| 5-Amino-2-chlorobenzoic acid | 2-chloro-5-iodobenzoic acid | Intermediate for SGLT-2 Inhibitors |
| 5-Amino-2-chlorobenzoic acid | Precursor for Fluopyramifen | Pesticide |
Design and Synthesis of Compound Libraries Based on this compound Scaffolding
In modern drug discovery, the creation of compound libraries around a central "scaffold" is a key strategy for identifying new therapeutic agents. The this compound structure represents a promising scaffold for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. ijpsr.com
The design of a compound library based on this scaffold would involve systematically varying the substituents at its reactive sites. This approach allows for the exploration of a broad chemical space to find molecules with desired biological activities. The primary points of diversification on the this compound scaffold are the amino group, the butyl ester, and the aromatic ring.
Diversification Strategies:
At the Amino Group: The amino group can be readily acylated with a diverse range of carboxylic acids or sulfonyl chlorides to generate a library of amides or sulfonamides. Reductive amination with various aldehydes or ketones is another route to introduce diversity.
At the Ester Group: The butyl ester can be saponified to the carboxylic acid, which can then be coupled with a library of amines or alcohols to create a variety of amides or different esters.
On the Aromatic Ring: While direct functionalization of the aromatic ring might be challenging due to the existing substituents, the chloro group can be a handle for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.
The synthesis of these libraries can be performed using techniques such as solid-phase or solution-phase parallel synthesis. ijpsr.com In solid-phase synthesis, the scaffold molecule is attached to a polymer bead, and reagents are added in excess to drive reactions to completion, with purification simplified to washing the beads. ijpsr.com Parallel synthesis involves conducting multiple reactions in separate reaction vessels, allowing for the creation of a spatially addressed library of individual compounds. ijpsr.com
The resulting library of compounds, each with a unique combination of substituents, can then be screened for biological activity using high-throughput screening methods. The data obtained from these screens can help in identifying structure-activity relationships (SAR), guiding the design of more potent and selective compounds. The aminobenzoate scaffold is a component of many natural products and has been used to create libraries for targeting various biological pathways. nih.gov
The following table outlines a hypothetical design for a combinatorial library based on the this compound scaffold.
| Scaffold Position | Diversification Reaction | Example Reagent Classes |
| 5-amino group | Acylation | Carboxylic acids, Sulfonyl chlorides |
| 5-amino group | Reductive Amination | Aldehydes, Ketones |
| 1-butyl ester | Saponification then Amidation | Amines |
| 1-butyl ester | Transesterification | Alcohols |
| 2-chloro group | Suzuki Coupling | Boronic acids |
| 2-chloro group | Buchwald-Hartwig Amination | Amines |
Future Directions and Emerging Research Avenues in Butyl 5 Amino 2 Chlorobenzoate Chemistry
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and derivatization of Butyl 5-amino-2-chlorobenzoate. These computational tools can significantly accelerate the discovery of new reaction pathways and optimize existing synthetic protocols.
Predictive Models for Reaction Outcomes:
Machine learning models, trained on vast datasets of chemical reactions, are increasingly capable of predicting the outcomes of novel transformations. semanticscholar.orgnih.gov For this compound, AI can be employed to:
Forecast Reaction Yields and Selectivity: By analyzing the structural features of reactants and catalysts, ML algorithms can predict the efficiency of various synthetic routes to this compound derivatives. This predictive power allows chemists to prioritize experiments, saving time and resources.
Identify Potential Side Products: AI models can identify likely side reactions and byproducts, aiding in the development of cleaner and more efficient purification strategies.
Retrosynthesis Planning: AI-driven retrosynthesis tools can propose novel synthetic routes to complex target molecules derived from this compound. engineering.org.cnnih.govchemcopilot.com These platforms can analyze millions of published reactions to suggest innovative and efficient disconnection strategies. nih.gov
Data-Driven Optimization:
| AI/ML Application | Potential Impact on this compound Chemistry |
| Reaction Outcome Prediction | Faster identification of high-yielding synthetic routes. |
| Retrosynthetic Analysis | Discovery of novel and more efficient pathways to derivatives. |
| Process Optimization | Improved manufacturing efficiency and reduced waste. |
Development of Novel Catalytic Systems for this compound Transformations
The development of new and more efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, research is focusing on catalysts that offer higher activity, selectivity, and sustainability.
Advanced Palladium Catalysis:
Palladium-catalyzed cross-coupling reactions are pivotal for the functionalization of aryl chlorides. wiley.com Future research in this area for this compound will likely involve:
Novel Phosphine (B1218219) Ligands: The design and synthesis of new biaryl phosphine ligands can lead to palladium catalysts with enhanced activity and stability, enabling the efficient coupling of a wider range of substrates with the chlorobenzoate core. nih.govrsc.orgresearchgate.net
Ylide-Substituted Phosphines: The development of innovative ligands, such as ylide-substituted phosphines (YPhos), has shown promise in the amination of challenging aryl chlorides and could be applied to the synthesis of diverse this compound derivatives. wiley.com
Emerging Catalytic Technologies:
Beyond palladium, other catalytic systems are being explored for their potential in transforming this compound:
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often more sustainable alternative to traditional transition-metal catalysis.
Nanocatalysts: Catalysts based on nanoparticles can offer high surface area and unique reactivity, potentially leading to more efficient and recyclable catalytic systems for the synthesis of this compound derivatives.
| Catalytic System | Key Advantages for this compound Chemistry |
| Advanced Palladium Catalysts | High efficiency and broad substrate scope for cross-coupling reactions. |
| Organocatalysts | Metal-free, sustainable, and often milder reaction conditions. |
| Nanocatalysts | High activity, recyclability, and potential for novel reactivity. |
Exploration of this compound in Flow Chemistry and Microreactor Technology
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. The application of these technologies to the synthesis of this compound and its derivatives is a promising area of research.
Continuous Synthesis of Aromatic Amines:
The continuous-flow synthesis of aromatic amines, a key structural motif in this compound, has been successfully demonstrated using various methods, including metal-free reductions and catalytic hydrogenations in 3D-printed reactors. beilstein-journals.orgmdpi.comscilit.com These approaches offer:
Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Efficiency: The high surface-to-volume ratio in microreactors leads to enhanced heat and mass transfer, resulting in faster reaction times and higher yields. nih.gov
Scalability: Flow chemistry processes can be easily scaled up by running multiple reactors in parallel, facilitating a seamless transition from laboratory-scale synthesis to industrial production.
Telescoped Reactions:
Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate purification. acs.org This approach can significantly streamline the synthesis of complex derivatives of this compound.
| Flow Chemistry Advantage | Relevance to this compound Synthesis |
| Improved Safety | Safer handling of reagents and control of reaction exotherms. |
| Increased Efficiency | Faster reactions and higher yields due to enhanced mass and heat transfer. |
| Scalability | Straightforward scale-up from lab to production. |
| Telescoped Reactions | Streamlined multi-step syntheses of derivatives. |
Sustainable and Biocatalytic Approaches to this compound Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of more environmentally friendly processes utilizing renewable resources and biocatalysts.
Biocatalytic Synthesis:
Enzymes offer a highly selective and sustainable alternative to traditional chemical catalysts. mdpi.com Potential biocatalytic approaches for this compound derivatives include:
Lipase-Catalyzed Esterification: Lipases are highly efficient in catalyzing the formation of esters and could be employed for the synthesis of this compound itself or its analogs. mdpi.comnih.govresearchgate.netscielo.br
Enzymatic Halogenation: The use of halogenating enzymes could provide a greener route to the synthesis of the chlorinated aromatic core of the molecule. nih.govacs.orgresearchgate.netmdpi.comnih.gov
Biotransformation of Aminobenzoic Acids: The biosynthesis of aminobenzoic acid and its derivatives from renewable feedstocks is an active area of research and could provide a sustainable source of precursors for this compound. mdpi.comdtic.milscirp.org
Green Solvents and Catalysts:
The replacement of hazardous organic solvents with greener alternatives is a key aspect of sustainable chemistry. mdpi.comrsc.orgresearchgate.netarkat-usa.org Research into the synthesis of this compound derivatives will likely focus on the use of:
Water as a Solvent: Performing reactions in water can significantly reduce the environmental impact of a synthetic process.
Bio-based Solvents: The use of solvents derived from renewable resources is another promising avenue for greening the synthesis of this compound.
Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is crucial for minimizing waste and improving the economic viability of a process.
| Sustainable Approach | Application in this compound Chemistry |
| Biocatalysis | Enzymatic synthesis of the ester and functionalization of the aromatic ring. |
| Green Solvents | Use of water and bio-based solvents to reduce environmental impact. |
| Recyclable Catalysts | Development of catalytic systems that can be reused, minimizing waste. |
Q & A
Q. What are the common synthetic routes for Butyl 5-amino-2-chlorobenzoate, and how can purity be optimized during synthesis?
Methodological Answer: this compound can be synthesized via esterification of 5-amino-2-chlorobenzoic acid with butanol under acidic or catalytic conditions. Key steps include:
- Reagent Selection : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or H₂SO₄ as a catalyst for esterification .
- Temperature Control : Maintain reflux conditions (~120°C) to ensure complete reaction while avoiding decomposition of the amino group .
- Purification : Optimize purity via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify the butyl ester group (δ ~4.3 ppm for -OCH₂, δ ~1.3–1.7 ppm for CH₂/CH₃) and aromatic protons (δ ~6.5–8.0 ppm for substituted benzene). The chloro and amino substituents induce distinct splitting patterns .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹ for -NH₂) .
- Mass Spectrometry : Use ESI-MS or EI-MS to detect the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 243) and fragmentation patterns (loss of butyl group, m/z ≈ 156) .
Advanced Research Questions
Q. How can SHELX programs be applied to resolve crystallographic challenges in this compound structure determination?
Methodological Answer:
- Structure Solution : Use SHELXD for initial phase determination via Patterson methods if heavy atoms (e.g., Cl) are present .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For high-resolution data (<1.0 Å), refine twinned crystals using the TWIN/BASF commands .
- Hydrogen Bonding Analysis : Utilize SHELXPRO to generate hydrogen bond tables and validate geometric parameters (e.g., D···A distances < 3.5 Å, angles > 120°) .
Q. How can contradictions in hydrogen bonding data from crystallographic studies of this compound be resolved?
Methodological Answer:
- Data Validation : Cross-check hydrogen bond assignments using graph-set analysis (e.g., Etter’s formalism) to distinguish intra- vs. intermolecular interactions .
- Alternative Software : Compare results with PLATON or Mercury to validate hydrogen bond geometries and packing motifs .
- Experimental Replication : Recrystallize the compound under varying conditions (e.g., solvent polarity, temperature) to assess reproducibility of supramolecular architectures .
Q. How does the substitution pattern (chloro, amino, butyl ester) influence the compound’s stability and reactivity in synthetic or catalytic applications?
Methodological Answer:
- Electronic Effects : The electron-withdrawing Cl and electron-donating NH₂ groups create a push-pull effect, altering reactivity in electrophilic substitution (e.g., directing further functionalization to the para position of NH₂) .
- Steric Hindrance : The bulky butyl ester may reduce catalytic activity in cross-coupling reactions; mitigate this by using Pd-based catalysts with larger ligands (e.g., XPhos) .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
